Parsonsine

Description

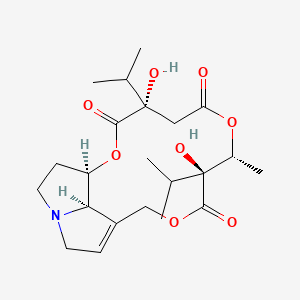

Structure

3D Structure

Properties

IUPAC Name |

(1R,4S,8R,9S,19R)-4,9-dihydroxy-8-methyl-4,9-di(propan-2-yl)-2,7,11-trioxa-16-azatricyclo[11.5.1.016,19]nonadec-13-ene-3,6,10-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33NO8/c1-12(2)21(27)10-17(24)30-14(5)22(28,13(3)4)20(26)29-11-15-6-8-23-9-7-16(18(15)23)31-19(21)25/h6,12-14,16,18,27-28H,7-11H2,1-5H3/t14-,16-,18-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPSDVYCCOJJIB-QCNRXRGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)OCC2=CCN3C2C(CC3)OC(=O)C(CC(=O)O1)(C(C)C)O)(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC(=O)[C@](CC(=O)O1)(C(C)C)O)(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10222539 | |

| Record name | Parsonsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72213-98-0 | |

| Record name | (3S,7R,8S,16aR,16bR)-3,4,11,13,15,16,16a,16b-Octahydro-3,8-dihydroxy-7-methyl-3,8-bis(1-methylethyl)-7H-[1,5,10]trioxacyclotetradecino[7,8,9-gh]pyrrolizine-2,5,9(8H)-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72213-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Parsonsine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072213980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Parsonsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PARSONSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/249CZA0134 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to Parsonsine: A Pyrrolizidine Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parsonsine is a naturally occurring pyrrolizidine alkaloid, a class of compounds known for a range of biological activities. This document provides a comprehensive overview of the chemical structure of this compound, alongside an exploration of the known biological activities and mechanisms of action characteristic of its chemical class. While specific quantitative bioactivity data and detailed experimental protocols for this compound are not extensively available in current scientific literature, this guide furnishes representative data and methodologies from closely related pyrrolizidine alkaloids to provide a valuable contextual framework for researchers. This information is intended to serve as a foundational resource for stimulating further investigation into the therapeutic potential of this compound.

Chemical Structure of this compound

This compound is chemically classified as a macrocyclic diester pyrrolizidine alkaloid. Its structure is characterized by a necine base, which is esterified with a necic acid to form a large ring structure.

Systematic IUPAC Name: (1R,4S,8R,9S,19R)-4,9-dihydroxy-8-methyl-4,9-di(propan-2-yl)-2,7,11-trioxa-16-azatricyclo[11.5.1.0¹⁶,¹⁹]nonadec-13-ene-3,6,10-trione

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₃NO₈ | --INVALID-LINK-- |

| Molecular Weight | 439.5 g/mol | --INVALID-LINK-- |

| CAS Number | 72213-98-0 | --INVALID-LINK-- |

| SMILES | C[C@@H]1--INVALID-LINK--OC(=O)--INVALID-LINK--O1)(C(C)C)O">C@(C(C)C)O | --INVALID-LINK-- |

| InChIKey | MPPSDVYCCOJJIB-QCNRXRGQSA-N | --INVALID-LINK-- |

Biological Context and Potential Activities

This compound was first isolated from the plant Parsonsia alboflavescens. While specific biological studies on this compound are limited, its classification as a pyrrolizidine alkaloid suggests potential activities based on the known pharmacology of this compound class. Notably, various pyrrolizidine alkaloids have demonstrated acetylcholinesterase inhibitory and antimicrobial properties.[1][2][3][4][5]

Potential Acetylcholinesterase Inhibitory Activity

Several pyrrolizidine alkaloids have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2][3][6][7][8] This inhibition leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, a mechanism that is therapeutically relevant in conditions such as Alzheimer's disease and myasthenia gravis.

Table 2: Acetylcholinesterase Inhibitory Activity of Representative Pyrrolizidine Alkaloids

| Pyrrolizidine Alkaloid | IC₅₀ (mM) | Source Organism | Reference |

| 7-O-angeloyllycopsamine N-oxide | 0.276 ± 0.018 | Echium confusum | [2] |

| Echimidine N-oxide | 0.347 ± 0.007 | Echium confusum | [2] |

| Echimidine | 0.397 ± 0.006 | Echium confusum | [2] |

| 7-O-angeloylretronecine | 0.769 ± 0.030 | Echium confusum | [2] |

| 7-O-angeloylechinatine-N-oxide | 0.53 - 0.60 | Solenanthus lanatus | [3][8] |

| 3′-O-acetylheliosupine-N-oxide | 0.53 - 0.60 | Solenanthus lanatus | [3][8] |

| Heliosupine-N-oxide | 0.53 - 0.60 | Solenanthus lanatus | [3][8] |

| Heliosupine | 0.53 - 0.60 | Solenanthus lanatus | [3][8] |

Note: Data for this compound is not currently available. The table presents data from other pyrrolizidine alkaloids to illustrate the potential activity of this class of compounds.

The proposed mechanism of action for the acetylcholinesterase inhibitory activity of these alkaloids involves their binding to the active site of the AChE enzyme, thereby preventing acetylcholine from being hydrolyzed.

Caption: Potential mechanism of acetylcholinesterase inhibition by this compound.

Potential Antimicrobial Activity

Pyrrolizidine alkaloids have also been investigated for their antimicrobial effects against a range of bacteria and fungi.[1][4][5][9] The mechanisms underlying this activity are thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.

While specific data for this compound is not available, studies on other pyrrolizidine alkaloids from various plant sources have demonstrated their potential as antimicrobial agents. For instance, alkaloids from Heliotropium subulatum have shown activity against both bacteria and fungi.[9] Similarly, pyrrolizidine alkaloids from propolis have exhibited antibacterial activity, particularly against Gram-positive bacteria.[1][4]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not yet published. However, standard methodologies used for assessing the acetylcholinesterase inhibitory and antimicrobial activities of natural products can be applied.

Representative Protocol for Acetylcholinesterase Inhibition Assay

A common method for determining AChE inhibitory activity is the spectrophotometric method developed by Ellman.

Workflow for Ellman's Assay

Caption: General workflow for determining acetylcholinesterase inhibitory activity.

Protocol Details:

-

Reagent Preparation:

-

Prepare a solution of acetylcholinesterase (from electric eel) in a suitable buffer (e.g., Tris-HCl).

-

Prepare a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the same buffer.

-

Prepare a solution of the substrate, acetylthiocholine iodide (ATCI).

-

Prepare serial dilutions of the test compound (this compound) in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well microplate, add the buffer, AChE solution, and the test compound solution to the respective wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the DTNB and ATCI solutions to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The yellow color produced from the reaction of thiocholine with DTNB is monitored.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition of AChE activity relative to the control (without inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Representative Protocol for Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol Details:

-

Microorganism Preparation:

-

Prepare a standardized inoculum of the test microorganisms (bacteria or fungi) in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

-

Assay Procedure:

-

In a 96-well microplate, perform serial two-fold dilutions of the test compound (this compound) in the appropriate broth.

-

Add the standardized microbial inoculum to each well.

-

Include positive controls (broth with inoculum, no compound) and negative controls (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

-

MIC Determination:

-

After incubation, visually inspect the wells for microbial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Future Directions

The structural features of this compound and the known biological activities of related pyrrolizidine alkaloids suggest that it is a promising candidate for further pharmacological investigation. Future research should focus on:

-

Isolation and Purification: Development of efficient methods for the isolation of this compound in sufficient quantities for comprehensive biological screening.

-

In-depth Bioactivity Screening: Systematic evaluation of this compound's acetylcholinesterase inhibitory, antimicrobial, and potentially other activities (e.g., anticancer, anti-inflammatory).

-

Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which this compound exerts its biological effects.

-

Toxicological Evaluation: Assessment of the potential toxicity of this compound, a critical consideration for all pyrrolizidine alkaloids, many of which are known to be hepatotoxic.

This technical guide provides a starting point for researchers interested in exploring the chemical and biological properties of this compound. The provided data and protocols for related compounds offer a valuable roadmap for initiating such investigations.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. Acetylcholinesterase inhibitory activity of pyrrolizidine alkaloids from Echium confusum Coincy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Antimicrobial activity of pyrrolizidine alkaloids from Heliotropium subulatum - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Parsonsine: A Technical Guide to its Discovery in Parsonsia alboflavescens

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery of parsonsine, a pyrrolizidine alkaloid identified in the woody vine Parsonsia alboflavescens. The document details the probable methods for the extraction, isolation, and structural characterization of this natural product. It serves as a foundational resource for researchers interested in the chemical constituents of the Apocynaceae family and for drug development professionals exploring the therapeutic potential of pyrrolizidine alkaloids.

Introduction

Parsonsia alboflavescens, a member of the Apocynaceae family, is a plant known to produce a variety of secondary metabolites, including a class of nitrogen-containing compounds known as pyrrolizidine alkaloids (PAs).[1][2] These alkaloids are recognized for their complex chemical structures and diverse biological activities. One such PA identified in this plant is this compound (also referred to as parsonsinine in some literature).[1][2] This guide focuses on the discovery and characterization of this specific alkaloid.

The study of PAs in Parsonsia species is of significant interest due to their ecological roles, such as in the chemical defense mechanisms of the plant against herbivores.[2] For instance, the larvae of the danaine butterfly, Idea leuconoe, are known to sequester PAs from P. alboflavescens as a defense strategy.[1] Understanding the chemistry and biological activity of individual alkaloids like this compound is crucial for exploring their potential pharmacological applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its detection, isolation, and characterization.

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₃NO₈ | PubChem |

| Molecular Weight | 439.5 g/mol | PubChem |

| Class | Pyrrolizidine Alkaloid | [1] |

| Reported Plant Source | Parsonsia alboflavescens | [1][2] |

Experimental Protocols

While the original isolation paper is not available, based on standard phytochemical techniques for pyrrolizidine alkaloids, the following protocols represent the likely methodologies employed in the discovery of this compound.

Plant Material Collection and Preparation

-

Collection: Aerial parts (leaves, stems) of Parsonsia alboflavescens would be collected.

-

Drying and Grinding: The plant material would be air-dried in the shade to preserve the chemical integrity of the alkaloids and then ground into a fine powder to maximize the surface area for extraction.

Extraction of Crude Alkaloids

-

Maceration: The powdered plant material would be macerated with a suitable solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours) with occasional agitation. This process would be repeated multiple times to ensure exhaustive extraction.

-

Acid-Base Extraction: To selectively isolate the alkaloids, an acid-base extraction protocol would be employed.

-

The combined alcoholic extracts would be concentrated under reduced pressure.

-

The resulting residue would be acidified with an aqueous acid (e.g., 2% sulfuric acid or hydrochloric acid) and partitioned with a non-polar solvent (e.g., diethyl ether or hexane) to remove fats, waxes, and other neutral compounds.

-

The acidic aqueous layer, containing the protonated alkaloids, would then be basified with a base (e.g., ammonia solution or sodium carbonate) to a pH of 9-10.

-

The free-base alkaloids would be extracted from the basified aqueous layer using an immiscible organic solvent such as chloroform or dichloromethane.

-

The organic extracts containing the crude alkaloids would be combined, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Isolation and Purification of this compound

-

Column Chromatography: The crude alkaloid extract would be subjected to column chromatography over silica gel or alumina. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient), would be used to separate the different alkaloid components.

-

Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by thin-layer chromatography (TLC) analysis, would be further purified using pTLC or preparative HPLC to yield the pure compound.

Structural Elucidation

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of this compound, allowing for the deduction of its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: To determine the number and types of protons and their neighboring environments.

-

¹³C-NMR and DEPT: To determine the number and types of carbon atoms (methyl, methylene, methine, and quaternary).

-

2D-NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, ultimately leading to the complete structural elucidation of the this compound molecule.

-

Visualizations

General Biosynthetic Pathway of Pyrrolizidine Alkaloids

The biosynthesis of pyrrolizidine alkaloids in plants is a complex process. The following diagram illustrates a simplified overview of the key steps leading to the formation of the necine base, which is the core structure of PAs like this compound.

Caption: Simplified biosynthetic pathway of pyrrolizidine alkaloids.

Experimental Workflow for this compound Discovery

The logical flow of experiments from plant material to the final characterization of this compound is depicted in the following workflow diagram.

Caption: Experimental workflow for the discovery of this compound.

Biological Activity and Signaling Pathways

Detailed studies on the specific biological activities and the signaling pathways modulated by this compound are limited in the currently available literature. However, pyrrolizidine alkaloids as a class are known to exhibit a range of biological effects, including hepatotoxicity, which is a significant concern for their development as therapeutic agents. The toxicity of many PAs is linked to their metabolic activation in the liver by cytochrome P450 enzymes, leading to the formation of reactive pyrrolic esters that can alkylate cellular macromolecules.

Further research is required to determine the specific bioactivity profile of this compound and to elucidate its mechanism of action at the molecular level. Such studies would be essential to assess its potential for drug development, including any possible therapeutic benefits and associated toxicological risks.

Conclusion

The discovery of this compound in Parsonsia alboflavescens contributes to the growing body of knowledge on the chemical diversity of pyrrolizidine alkaloids within the Apocynaceae family. While the foundational literature detailing its initial isolation and characterization is not readily accessible, this guide provides a robust framework of the likely experimental procedures employed. Further investigation into the biological activities and mechanisms of action of this compound is warranted to fully understand its pharmacological potential. The information presented herein serves as a valuable technical resource for researchers and scientists in the fields of natural product chemistry and drug discovery.

References

The Biosynthesis of Parsonsine: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Parsonsine, a pyrrolizidine alkaloid (PA) identified in Parsonsia species, presents a complex biosynthetic pathway rooted in the broader metabolism of pyrrolizidine alkaloids in the Apocynaceae family. While the complete enzymatic cascade culminating in this compound remains to be fully elucidated, significant strides have been made in understanding the foundational steps of PA biosynthesis. This guide provides a comprehensive overview of the current knowledge surrounding the biosynthesis of this compound, detailing the initial committed step, the proposed subsequent transformations leading to the necine base, and its eventual esterification. Furthermore, this document outlines the key experimental methodologies employed in the elucidation of such pathways and presents available quantitative data to contextualize the research landscape. This technical guide is intended to serve as a foundational resource for researchers engaged in the study of plant secondary metabolism and the development of novel therapeutics derived from natural products.

Introduction

This compound is a macrotriolide pyrrolizidine alkaloid with the molecular formula C22H33NO8, which has been isolated from Parsonsia alboflavescens, a member of the Apocynaceae family. Pyrrolizidine alkaloids are a diverse group of heterocyclic secondary metabolites known for their significant biological activities, which range from toxicity to potential therapeutic applications. The biosynthesis of these complex molecules is a subject of intense research, driven by the desire to understand the intricate enzymatic machinery plants employ and to harness this knowledge for synthetic biology and drug discovery. This guide will focus on the known and putative steps in the biosynthetic pathway of this compound, leveraging the broader understanding of PA biosynthesis in plants.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound, like other pyrrolizidine alkaloids, can be conceptually divided into three main stages:

-

Formation of the Precursor, Homospermidine: The pathway is initiated by the synthesis of the uncommon polyamine homospermidine.

-

Formation of the Necine Base: Homospermidine undergoes a series of oxidative and cyclization reactions to form the characteristic bicyclic necine base.

-

Esterification with Necic Acids: The necine base is subsequently esterified with specific necic acids to yield the final this compound molecule.

The Committed Step: Homospermidine Synthase

The first committed and pathway-specific step in the biosynthesis of all pyrrolizidine alkaloids is the formation of homospermidine. This reaction is catalyzed by the enzyme homospermidine synthase (HSS) . HSS facilitates the transfer of an aminobutyl group from spermidine to putrescine, yielding homospermidine and 1,3-diaminopropane[1][2].

-

Precursors: Putrescine and Spermidine (derived from arginine and ornithine)

-

Enzyme: Homospermidine Synthase (HSS)

-

Product: Homospermidine

The gene encoding HSS is believed to have evolved through the duplication of the gene for deoxyhypusine synthase (DHS), an enzyme involved in primary metabolism[1][3][4][5][6]. This evolutionary event has occurred independently multiple times across different plant lineages that produce PAs[2][7].

Putative Pathway to the Necine Base

Following the formation of homospermidine, the pathway proceeds towards the synthesis of the necine base. While the specific enzymes catalyzing these steps in Parsonsia have not been fully characterized, a general pathway has been proposed based on studies in other PA-producing plants[2][8]. This part of the pathway involves oxidation and intramolecular cyclization.

-

Oxidation of Homospermidine: Homospermidine is likely oxidized by a copper-dependent diamine oxidase to form an unstable dialdehyde intermediate, 4,4'-iminodibutanal[2][8].

-

Cyclization: This dialdehyde spontaneously undergoes an intramolecular Mannich-type reaction to form a Schiff base, which is then reduced to form the initial pyrrolizidine ring system, 1-hydroxymethylpyrrolizidine[2][8].

-

Further Modifications: Subsequent hydroxylation and desaturation steps, catalyzed by yet-to-be-identified enzymes, would lead to the formation of the specific necine base precursor to this compound, likely a retronecine-type base given the commonality in PAs[2].

Esterification and Final Assembly

The final stage in the biosynthesis of this compound is the esterification of the necine base with one or more necic acids[2]. The structural complexity of this compound, being a macrotriolide, suggests a multi-step esterification process. The necic acid moieties themselves are derived from various primary metabolic pathways, often from amino acids[2][9]. The enzymes responsible for these esterification steps are likely acyltransferases, which would catalyze the transfer of the necic acid from a CoA-activated form to the hydroxyl groups of the necine base. The macrocyclic structure of this compound implies a final intramolecular cyclization step.

Experimental Protocols for Pathway Elucidation

The elucidation of alkaloid biosynthetic pathways relies on a combination of classical biochemical techniques and modern molecular biology approaches. While specific protocols for this compound are not available, the following methodologies are standard in the field.

Isotopic Labeling Studies

Isotopic labeling is a powerful tool to trace the incorporation of precursors into the final natural product, thereby establishing the building blocks of the molecule.

-

Protocol Outline:

-

Precursor Synthesis: Synthesize isotopically labeled precursors (e.g., with ¹³C, ¹⁴C, ¹⁵N, or ²H).

-

Feeding: Administer the labeled precursor to the plant or cell culture. This can be done through various methods, including direct injection, hydroponic feeding, or addition to the culture medium[10][11][12].

-

Incubation: Allow the plant or cells to metabolize the labeled precursor over a defined period.

-

Extraction and Purification: Extract the secondary metabolites and purify the target compound (this compound).

-

Analysis: Analyze the purified compound using mass spectrometry (MS) to determine the incorporation of the label and nuclear magnetic resonance (NMR) spectroscopy to identify the specific positions of the labels within the molecule[13][14].

-

Enzyme Assays and Characterization

Identifying and characterizing the enzymes involved in the biosynthetic pathway is crucial.

-

Protocol Outline for HSS Characterization:

-

Protein Extraction: Homogenize plant tissue (e.g., roots, where PA biosynthesis often occurs) in an appropriate buffer to extract total soluble proteins[4].

-

Enzyme Assay: Develop an assay to measure HSS activity. This typically involves incubating the protein extract with the substrates (putrescine and spermidine) and detecting the formation of homospermidine, often using HPLC or GC-MS[3].

-

Enzyme Purification: Purify HSS from the crude protein extract using a combination of chromatographic techniques (e.g., ion-exchange, size-exclusion, and affinity chromatography)[4][15].

-

Kinetic Analysis: Determine the kinetic parameters (Km, Vmax, kcat) of the purified enzyme with respect to its substrates.

-

Gene Cloning and Heterologous Expression

Once an enzyme is purified, its corresponding gene can be cloned to enable further characterization and metabolic engineering.

-

Protocol Outline for HSS Gene Cloning:

-

Peptide Sequencing: Obtain partial amino acid sequences from the purified HSS protein.

-

Degenerate Primer Design: Design degenerate PCR primers based on the peptide sequences[3][15].

-

cDNA Library Screening: Use the PCR product as a probe to screen a cDNA library from the plant tissue to isolate the full-length gene[3][15].

-

Sequence Analysis: Sequence the cloned gene and analyze its homology to other known genes.

-

Heterologous Expression: Subclone the gene into an expression vector (e.g., in E. coli or yeast) to produce the recombinant enzyme for functional characterization[3][15][16].

-

Quantitative Data

Quantitative data on the biosynthesis of this compound specifically is currently not available in the public domain. Research in this area is ongoing. However, to provide context, the following table summarizes representative quantitative data related to the analysis of pyrrolizidine alkaloids in various plant and food matrices. These methods, such as UHPLC-MS/MS, are essential for quantifying the products of biosynthetic pathways.

| Parameter | Matrix | Method | Value | Reference |

| Limit of Detection (LOD) | Honey, Milk, Tea | UHPLC-MS/MS | 0.015–0.75 µg/kg | [17][18] |

| Limit of Quantification (LOQ) | Honey, Milk, Tea | UHPLC-MS/MS | 0.05–2.5 µg/kg | [17][18] |

| Recovery Rate | Honey | UHPLC-MS/MS | 64.5–103.4% | [17] |

| Recovery Rate | Milk | UHPLC-MS/MS | 65.2–112.2% | [17] |

| Recovery Rate | Tea | UHPLC-MS/MS | 67.6–107.6% | [17] |

| PA Content | Petasites hybridus rhizomes | Not specified | 5 to 90 ppm (dry weight) | [19] |

| PA Content | Petasites hybridus leaves | Not specified | 0.02 to 1.50 ppm (dry weight) | [19] |

| Lycopsamine-type PA levels | Parsonsia species flowers | LC-MS | High levels detected | [20] |

Conclusion and Future Perspectives

The biosynthesis of this compound represents a fascinating area of plant secondary metabolism. While the initial committed step involving homospermidine synthase is well-established within the broader context of pyrrolizidine alkaloid biosynthesis, the subsequent enzymatic steps leading to the complex macrotriolide structure of this compound remain a frontier for discovery. Future research will undoubtedly focus on the identification and characterization of the oxidases, reductases, and acyltransferases that complete the pathway. The application of modern 'omics' technologies, such as transcriptomics and metabolomics, will be instrumental in identifying candidate genes and correlating their expression with the accumulation of this compound and its intermediates. A complete understanding of the this compound biosynthetic pathway will not only provide profound insights into the evolution of chemical diversity in the Apocynaceae family but also pave the way for the heterologous production of this and related molecules for potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cloning and expression of a cDNA encoding homospermidine synthase from Senecio vulgaris (Asteraceae) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase. | Semantic Scholar [semanticscholar.org]

- 7. Pyrrolizidine alkaloid biosynthesis, evolution of a pathway in plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. macau.uni-kiel.de [macau.uni-kiel.de]

- 10. biorxiv.org [biorxiv.org]

- 11. Isotopic labelling analysis using single cell mass spectrometry - Analyst (RSC Publishing) DOI:10.1039/D5AN00657K [pubs.rsc.org]

- 12. Isotopic Labeling Analysis using Single Cell Mass Spectrometry | Sciety [sciety.org]

- 13. policycommons.net [policycommons.net]

- 14. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Purification, molecular cloning and expression in Escherichia coli of homospermidine synthase from Rhodopseudomonas viridis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cloning and expression of homospermidine synthase from Senecio vulgaris: a revision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Quantitative analysis of petasin and pyrrolizidine alkaloids in leaves and rhizomes of in situ grown Petasites hybridus plants. [sonar.ch]

- 20. Characterization and Lifetime Dietary Risk Assessment of Eighteen Pyrrolizidine Alkaloids and Pyrrolizidine Alkaloid N-Oxides in New Zealand Honey - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Parsonsine: A Technical Guide on Its Known Occurrence and Inferred Analytical Methodologies

Disclaimer: Scientific literature on the natural compound Parsonsine is exceptionally limited. This document summarizes the currently available information and, where direct data is absent, provides context based on the analysis of related compounds within the same genus. The experimental protocols and quantitative data presented for other constituents of Parsonsia species are intended to serve as a foundational guide for researchers and should not be interpreted as being specific to this compound.

Introduction to this compound

This compound is a naturally occurring macrotriolide that has been reported in the plant species Parsonsia alboflavescens. Macrotriolides are a class of macrocyclic compounds characterized by a large lactone ring containing three ester linkages. The genus Parsonsia, belonging to the family Apocynaceae, comprises approximately 130 species of woody vines distributed throughout Southeast Asia, Australia, New Caledonia, and New Zealand. While the genus is known to produce a variety of secondary metabolites, specific data on the distribution and concentration of this compound remains largely unpublished in accessible scientific literature.

Natural Occurrence and Distribution of the Genus Parsonsia

The Parsonsia genus is a significant component of the flora in its native regions, typically found in rainforests and vine thickets. Several species have been studied for their chemical constituents, leading to the identification of various classes of compounds, most notably pyrrolizidine alkaloids.

Table 1: Documented Pyrrolizidine Alkaloids in Various Parsonsia Species

| Species | Compound | Concentration (mg/kg dry weight of flower heads) | Reference |

| Parsonsia heterophylla | Intermedine | 18 | [1] |

| Lycopsamine | 180 | [1] | |

| Intermedine N-oxide | 120 | [1] | |

| Lycopsamine N-oxide | 1500 | [1] | |

| Parsonsia capsularis | Intermedine | 2.6 | [1] |

| Lycopsamine | 27 | [1] | |

| Intermedine N-oxide | 29 | [1] | |

| Lycopsamine N-oxide | 370 | [1] | |

| Parsonsia straminea | Lycopsamine and its N-oxide | Predominantly found in flowers, nectar, and pollen | [1] |

| Parsonsia laevigata | Multiple 14-membered macrocyclic pyrrolizidine alkaloids | Not quantified in this study | [2] |

Note: This table illustrates the type of quantitative data available for other compounds within the Parsonsia genus and is not representative of this compound.

Experimental Protocols: A Generalized Approach for Isolation and Analysis

Due to the absence of specific published methods for this compound, a generalized experimental protocol for the extraction and analysis of alkaloids from Parsonsia species is proposed below. This protocol is based on methodologies reported for the analysis of pyrrolizidine alkaloids and other plant-derived secondary metabolites and would require significant optimization for this compound.

General Extraction and Isolation Workflow

The following diagram outlines a typical workflow for the extraction and isolation of alkaloidal compounds from plant material.

Caption: Generalized workflow for the extraction and analysis of alkaloids.

Detailed Methodological Steps (Hypothetical for this compound)

-

Sample Preparation:

-

Collect fresh plant material (e.g., leaves, stems of Parsonsia alboflavescens).

-

Dry the plant material in an oven at 40-50°C to a constant weight.

-

Grind the dried material into a fine powder using a mechanical grinder.

-

-

Extraction:

-

Macerate the powdered plant material in methanol (e.g., 1:10 w/v) for 24-48 hours at room temperature with occasional shaking.

-

Alternatively, perform Soxhlet extraction for a more exhaustive extraction.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

-

Acid-Base Liquid-Liquid Extraction (for purification of alkaloids):

-

Dissolve the crude methanolic extract in 2% sulfuric acid.

-

Wash the acidic solution with a non-polar solvent like hexane or dichloromethane to remove neutral and acidic compounds.

-

Basify the aqueous layer to pH 9-10 with ammonium hydroxide.

-

Extract the liberated alkaloids with dichloromethane or chloroform.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield a crude alkaloid fraction.

-

-

Chromatographic Separation:

-

Subject the crude alkaloid fraction to column chromatography over silica gel or alumina.

-

Elute with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) of increasing polarity.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Combine fractions containing the compound of interest.

-

For final purification, utilize High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

-

-

Quantitative Analysis (HPLC-MS/MS):

-

Develop a sensitive and specific method using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

-

Chromatographic Conditions (suggested starting point):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions (suggested starting point):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, using precursor-to-product ion transitions specific to this compound.

-

-

Prepare a calibration curve using an isolated and purified standard of this compound to quantify its concentration in the plant extracts.

-

Signaling Pathways and Biological Activity

Currently, there is no published information regarding the biological activity or any associated signaling pathways of this compound.

For context, other compounds isolated from the Parsonsia genus, such as pyrrolizidine alkaloids, are known to be sequestered by certain insects for defense and pheromone production[2]. Saponins, a broad class of glycosidic compounds, are known for a wide range of biological activities including anti-inflammatory, antimicrobial, and cytotoxic effects[3][4][5]. Given that this compound is a macrotriolide, which is a type of glycoside, it may possess biological activities, but this remains to be experimentally determined.

The following diagram illustrates a hypothetical logical relationship for investigating the biological activity of a novel compound like this compound.

Caption: Logical workflow for the investigation of biological activity.

Conclusion and Future Directions

This compound remains a poorly characterized natural product. The information presented here highlights the significant gaps in our understanding of its natural occurrence, distribution, and biological function. The primary focus for future research should be on the targeted isolation and structural elucidation of this compound from Parsonsia alboflavescens. Following this, the development of robust analytical methods for its quantification is crucial. Once a reliable source of the compound is established, comprehensive screening for biological activities can be undertaken to uncover its potential pharmacological relevance. This foundational work is essential before any meaningful investigation into its mechanism of action or potential for drug development can commence.

References

- 1. Characterization and Lifetime Dietary Risk Assessment of Eighteen Pyrrolizidine Alkaloids and Pyrrolizidine Alkaloid N-Oxides in New Zealand Honey - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological and Pharmacological Effects of Synthetic Saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review of the biological and pharmacological activities of saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The biological action of saponins in animal systems: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Parsonsine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parsonsine is a naturally occurring macrocyclic pyrrolizidine alkaloid identified in plants of the Parsonsia genus. As a member of the pyrrolizidine alkaloid class of compounds, this compound is of significant interest to researchers in toxicology and pharmacology. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It includes a summary of quantitative data, detailed experimental methodologies for characterization, and a discussion of the general biological activities and toxicological mechanisms associated with pyrrolizidine alkaloids, which are likely relevant to this compound. Due to the limited specific research on this compound's mechanism of action, a generalized signaling pathway for pyrrolizidine alkaloid toxicity is presented.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These data are compiled from various chemical databases and literature sources.

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₃NO₈ | --INVALID-LINK--[1] |

| Molecular Weight | 439.5 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | (1R,4S,8R,9S,19R)-4,9-dihydroxy-8-methyl-4,9-di(propan-2-yl)-2,7,11-trioxa-16-azatricyclo[11.5.1.0¹⁶,¹⁹]nonadec-13-ene-3,6,10-trione | --INVALID-LINK--[1] |

| CAS Number | 72213-98-0 | --INVALID-LINK--[1] |

| Appearance | Crystalline solid | Inferred from melting point data |

| Melting Point | 158 °C and 196-197 °C (two crystalline modifications) | No direct citation available |

| Solubility | Limited data available. General pyrrolizidine alkaloids have varying solubility. | |

| pKa | No experimental data available. | |

| logP (octanol/water) | 1.8 (Predicted) | --INVALID-LINK-- |

Experimental Protocols

Detailed experimental protocols for determining the key physical and chemical properties of a compound like this compound are outlined below. These are generalized procedures based on standard laboratory practices.

Determination of Melting Point

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

Methodology:

-

A small, dry sample of the crystalline compound is finely powdered.

-

The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.

-

For a pure substance, the melting range should be narrow (0.5-2 °C). The existence of two different melting points for this compound suggests polymorphism.

Determination of Solubility

The equilibrium solubility of a compound in various solvents can be determined using the shake-flask method.

Methodology:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

-

The experiment is repeated for each solvent of interest.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry.

Methodology (Potentiometric Titration):

-

A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

A standardized solution of a strong acid or base is incrementally added to the sample solution.

-

The pH of the solution is measured after each addition using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the midpoint of the buffer region of the titration curve, where the concentrations of the protonated and deprotonated species are equal.

X-ray Crystallography

Single-crystal X-ray diffraction is used to determine the three-dimensional structure of a molecule.

Methodology:

-

High-quality single crystals of the compound are grown from a supersaturated solution by slow evaporation of the solvent.

-

A suitable crystal is mounted on a goniometer head.

-

The crystal is placed in a beam of X-rays, and the diffraction pattern is recorded as the crystal is rotated.

-

The intensities and positions of the diffracted X-ray beams are measured.

-

This diffraction data is used to calculate an electron density map of the molecule.

-

The electron density map is interpreted to determine the positions of the individual atoms in the molecule, yielding the final crystal structure.

Isolation of Pyrrolizidine Alkaloids from Plant Material

This is a general procedure for the extraction and isolation of pyrrolizidine alkaloids from plant sources.

Methodology:

-

Extraction: The dried and powdered plant material is extracted with an appropriate solvent, typically methanol or ethanol, often acidified with a small amount of acetic acid to facilitate the extraction of the basic alkaloids.

-

Acid-Base Partitioning: The crude extract is concentrated, and the residue is partitioned between an acidic aqueous solution (e.g., 1 M HCl) and an organic solvent (e.g., dichloromethane or ether). The alkaloids will partition into the acidic aqueous phase as their salts.

-

Basification and Re-extraction: The acidic aqueous phase is then made basic (e.g., with ammonium hydroxide to pH 9-10) and re-extracted with an organic solvent. The free alkaloids will now partition into the organic phase.

-

Purification: The organic extract is dried and concentrated. The resulting crude alkaloid mixture is then purified using chromatographic techniques such as column chromatography (e.g., on silica gel or alumina) and/or preparative High-Performance Liquid Chromatography (HPLC) to isolate the individual alkaloids like this compound.

Biological Activity and Toxicology of Pyrrolizidine Alkaloids

While specific data on the biological activity of this compound is scarce, the broader class of pyrrolizidine alkaloids (PAs) has been extensively studied. PAs are known for their significant toxicity, particularly hepatotoxicity (liver damage).[2][3][4][5] They are also recognized as genotoxic and potentially carcinogenic.[2][4] The toxicity of PAs is not inherent to the parent molecule but arises from its metabolic activation in the liver.[3][6]

The primary mechanism of PA-induced toxicity involves the bioactivation by cytochrome P450 enzymes in the liver.[6] This process converts the unsaturated necine base of the PA into a highly reactive pyrrolic ester.[6] These electrophilic metabolites can then alkylate cellular macromolecules such as proteins and DNA, leading to cellular damage, apoptosis, and necrosis.[7][8] This cellular damage in the liver can lead to conditions such as hepatic sinusoidal obstruction syndrome (HSOS).[7]

Some studies on Parsonsia straminea, a plant known to contain PAs, have shown conflicting results regarding its toxicity in animal models, with some studies suggesting low toxicity of the crude extract.[9][10][11] However, the main constituents responsible for the toxicity of P. straminea are considered to be pyrrolizidine alkaloids.[10][11]

Visualizations

Generalized Experimental Workflow for PA Isolation and Identification

Caption: A generalized workflow for the isolation and structural elucidation of this compound.

Hypothetical Signaling Pathway for Pyrrolizidine Alkaloid-Induced Hepatotoxicity

The following diagram illustrates the generally accepted mechanism of toxicity for pyrrolizidine alkaloids. This is a hypothetical pathway for this compound, as specific studies on its mechanism are not currently available.

Caption: Hypothetical pathway of this compound-induced hepatotoxicity.

Conclusion

This compound is a pyrrolizidine alkaloid with a defined chemical structure. While its physical and chemical properties are partially characterized, further experimental data on its solubility and pKa are needed for a complete profile. The primary concern and area of interest for this compound, like other PAs, is its potential toxicity. The general mechanism of PA-induced hepatotoxicity through metabolic activation is well-established and provides a framework for understanding the potential biological effects of this compound. Future research should focus on isolating sufficient quantities of this compound for detailed toxicological and pharmacological studies to elucidate its specific mechanisms of action and signaling pathways, which will be crucial for assessing its risk to human and animal health and for exploring any potential therapeutic applications.

References

- 1. This compound | C22H33NO8 | CID 15060933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Toxicity Assessment of Parsonsia Straminea Stem Bark Extract in Mice [wisdomlib.org]

- 10. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 11. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

An In-depth Technical Guide on the Potential Biological Activities of Parsonsine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature specifically detailing the biological activities of the isolated compound Parsonsine is limited. This guide provides an in-depth overview of the potential biological activities of this compound based on its classification as a pyrrolizidine alkaloid (PA). The information presented is primarily extrapolated from studies on the broader class of pyrrolizidine alkaloids.

Introduction to this compound

This compound is a naturally occurring pyrrolizidine alkaloid found in various plant species of the genus Parsonsia, including Parsonsia alboflavescens and Parsonsia laevigata.[1][2] Pyrrolizidine alkaloids are a large group of heterocyclic organic compounds produced by plants as a defense mechanism against herbivores.[3] Structurally, this compound is a macrocyclic diester, a common feature among many toxic PAs. Due to its classification, the biological activities of this compound are presumed to be similar to those of other well-studied toxic pyrrolizidine alkaloids.

Chemical Structure:

Primary Biological Activity: Hepatotoxicity

The most well-documented biological effect of pyrrolizidine alkaloids is significant hepatotoxicity (liver damage).[4][5][6][7] This toxicity is not inherent to the this compound molecule itself but arises from its metabolic activation within the liver.

Mechanism of Action:

The toxicity of PAs is a multi-step process initiated by metabolic activation in the liver, primarily by cytochrome P450 monooxygenases.[8] This process converts the non-toxic PA into highly reactive pyrrolic metabolites. These metabolites are potent alkylating agents that can form covalent bonds with cellular macromolecules, including proteins and nucleic acids.[8] This alkylation disrupts normal cellular function, leading to cytotoxicity, genotoxicity, and carcinogenicity.[3]

Key Steps in Hepatotoxicity:

-

Metabolic Activation: Ingested this compound is transported to the liver.

-

Formation of Reactive Metabolites: Cytochrome P450 enzymes in hepatocytes metabolize this compound into reactive pyrrolic esters (dehydropyrrolizidine alkaloids).

-

Cellular Damage: These reactive metabolites alkylate cellular components, leading to:

-

DNA damage and mutations.

-

Enzyme inactivation.

-

Depletion of cellular antioxidants, such as glutathione.

-

Disruption of cellular membranes.

-

-

Cell Death and Inflammation: The cellular damage triggers apoptosis and necrosis of hepatocytes, leading to liver injury and inflammation.[4][6]

The following table summarizes the key cellular and molecular events associated with pyrrolizidine alkaloid-induced hepatotoxicity, which are likely applicable to this compound.

| Cellular/Molecular Event | Description | Consequence | References |

| Metabolic Activation | Oxidation by Cytochrome P450 enzymes in the liver. | Formation of reactive pyrrolic metabolites. | [8] |

| Macromolecular Adduct Formation | Covalent binding of pyrrolic metabolites to DNA, RNA, and proteins. | Genotoxicity, inhibition of protein synthesis, enzyme inactivation. | [3][8] |

| Oxidative Stress | Depletion of glutathione and other antioxidants. | Increased cellular damage from reactive oxygen species. | [4] |

| Apoptosis and Necrosis | Programmed cell death and uncontrolled cell lysis of hepatocytes. | Liver cell loss and tissue damage. | [4][7] |

| Inflammation | Recruitment of immune cells to the site of injury. | Further liver damage and potential for fibrosis. | [6] |

Other Potential Biological Activities

While hepatotoxicity is the most prominent effect, other biological activities have been reported for various pyrrolizidine alkaloids and may be relevant for this compound. However, these are less studied and may be context-dependent.

-

Genotoxicity and Carcinogenicity: Due to their ability to form DNA adducts, many pyrrolizidine alkaloids are considered genotoxic and potentially carcinogenic.[3]

-

Neurotoxicity: Some PAs have been reported to exhibit neurotoxic effects, although the mechanisms are not as well understood as hepatotoxicity.[3]

-

Antimicrobial and Antiviral Activities: Some studies have suggested that certain PAs may possess antimicrobial or antiviral properties, though this is not a general characteristic of the class.

Experimental Protocols for Assessing Biological Activity

Specific experimental protocols for isolated this compound are not available in the published literature. However, the following are standard in vitro and in vivo methods used to assess the potential biological activities of compounds like this compound, particularly focusing on cytotoxicity and hepatotoxicity.

In Vitro Cytotoxicity Assays:

These assays are crucial for determining the direct toxic effects of a compound on cells in culture.

-

Cell Lines: Primary hepatocytes or liver-derived cell lines (e.g., HepG2, Huh7) are commonly used to assess hepatotoxicity.

-

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay measures cell metabolic activity as an indicator of cell viability. A decrease in metabolic activity suggests cytotoxicity.

-

LDH Release Assay (Lactate Dehydrogenase): This assay measures the release of LDH, a cytosolic enzyme, into the culture medium, which indicates loss of cell membrane integrity and cell death.

-

Apoptosis Assays (e.g., Caspase Activity, Annexin V staining): These assays detect specific markers of programmed cell death.

-

Genotoxicity Assays (e.g., Comet Assay, Ames Test): These methods are used to evaluate the potential of a compound to cause DNA damage and mutations.

In Vivo Toxicity Studies:

Animal models are used to understand the toxic effects of a compound in a whole organism.

-

Animal Models: Rodents (mice or rats) are commonly used.

-

Dosing: The test compound is administered through a relevant route (e.g., oral gavage, intraperitoneal injection) at various doses.

-

Monitoring: Animals are monitored for clinical signs of toxicity, changes in body weight, and food/water consumption.

-

Biochemical Analysis: Blood samples are collected to measure liver enzymes (e.g., ALT, AST), which are indicators of liver damage.

-

Histopathology: At the end of the study, organs, particularly the liver, are collected, processed, and examined under a microscope for signs of tissue damage.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Pyrrolizidine Alkaloid-Induced Hepatotoxicity

The following diagram illustrates the generally accepted mechanism of hepatotoxicity for pyrrolizidine alkaloids, which is the presumed primary mechanism of action for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C22H33NO8 | CID 15060933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. emedicine.medscape.com [emedicine.medscape.com]

- 6. [Mechanisms of hepatotoxicity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current Concepts of Mechanisms in Drug-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrolizidine alkaloids (EHC 80, 1988) [inchem.org]

Preliminary In-Vitro Screening of Parsonsine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Parsonsine

This compound is a pyrrolizidine alkaloid identified in Parsonsia alboflavescens, a plant belonging to the Apocynaceae family.[1][2] Traditionally, extracts from this plant have been used in folk medicine, with recent studies demonstrating activities such as wound healing.[3][4] Given the diverse biological activities associated with pyrrolizidine alkaloids, a systematic in-vitro screening of this compound is warranted to elucidate its therapeutic potential.

This technical guide outlines a proposed workflow for the preliminary in-vitro screening of this compound, focusing on key areas of pharmacological interest: cytotoxic, anti-inflammatory, and antimicrobial activities.

Proposed In-Vitro Screening Workflow

A logical and staged approach is recommended for the preliminary in-vitro evaluation of a novel natural product like this compound. The proposed workflow aims to first assess general cytotoxicity, followed by more specific assays to identify potential therapeutic applications.

Data Presentation: Hypothetical Screening Results

The following tables present hypothetical quantitative data that could be generated from the proposed in-vitro screening of this compound. These tables are for illustrative purposes to guide data presentation in future studies.

Table 1: Cytotoxicity of this compound against Various Cell Lines

| Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 (µM) |

| HEK293 | Human Embryonic Kidney | MTT | 48 | > 100 |

| HaCaT | Human Keratinocyte | MTT | 48 | > 100 |

| MCF-7 | Human Breast Cancer | MTT | 48 | 25.3 |

| A549 | Human Lung Cancer | MTT | 48 | 42.1 |

| HeLa | Human Cervical Cancer | MTT | 48 | 33.7 |

Table 2: Anti-inflammatory Activity of this compound

| Assay | Cell Line | Stimulant | Measured Parameter | Incubation Time (h) | IC50 (µM) |

| NO Production | RAW 264.7 | LPS | Nitrite | 24 | 15.8 |

| TNF-α Inhibition | THP-1 | LPS | TNF-α | 24 | 22.5 |

| IL-6 Inhibition | THP-1 | LPS | IL-6 | 24 | 18.9 |

Table 3: Antimicrobial Activity of this compound

| Microorganism | Type | Assay | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | Broth Microdilution | 64 |

| Escherichia coli | Gram-negative Bacteria | Broth Microdilution | > 128 |

| Candida albicans | Fungi | Broth Microdilution | 32 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in-vitro screening results. The following are standard protocols for the key experiments proposed.

4.1. General Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

4.2. Nitric Oxide (NO) Production Assay

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. Include wells with cells and medium only (negative control), cells with LPS only (positive control), and cells with this compound only.

-

Griess Reaction: Collect 50 µL of the supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition and determine the IC50 value.

4.3. Antimicrobial Broth Microdilution Assay

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare serial twofold dilutions of this compound in the broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathway Modulation

Based on the known activities of other pyrrolizidine alkaloids and the proposed screening results, this compound might modulate key inflammatory signaling pathways. A primary candidate for investigation would be the NF-κB pathway, a central regulator of inflammation.

Further investigation into the mechanism of action would involve quantifying the expression and phosphorylation of key proteins within this pathway (e.g., IKK, IκB, p65 subunit of NF-κB) in the presence of this compound.

Conclusion and Future Directions

The preliminary in-vitro screening framework presented here provides a comprehensive starting point for the scientific evaluation of this compound. While current literature lacks specific data on this compound, the proposed workflow, if executed, would generate the foundational knowledge required to assess its therapeutic potential. Positive findings from these in-vitro studies would justify progression to more advanced cellular and in-vivo models to further characterize the pharmacological profile of this compound. A dissertation title from the University of Calicut suggests that research into the micropropagation and genetic transformation of P. alboflavescens has been undertaken, which may indicate an academic interest in the bioactivity of its constituents.[5] Future research should aim to isolate this compound in sufficient quantities for comprehensive screening and to explore its effects on a wider range of biological targets.

References

- 1. phytojournal.com [phytojournal.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Incision Wound Healing Test of Ethanolic Extract Gel from Salaon (Parsonsia alboflavescens [Dennst.] Mabb.) Leaves in Male Rats | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]

- 4. Incision Wound Healing Test of Ethanolic Extract Gel from Salaon (Parsonsia alboflavescens [Dennst.] Mabb.) Leaves in Male Rats | Semantic Scholar [semanticscholar.org]

- 5. biotechnology.uoc.ac.in [biotechnology.uoc.ac.in]

Parsonsine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parsonsine, a pyrrolizidine alkaloid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its chemical properties, putative mechanisms of action, and relevant experimental protocols. The information is tailored for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Chemical and Physical Properties

This compound is a naturally occurring pyrrolizidine alkaloid found in plants of the Parsonsia genus, notably Parsonsia alboflavescens.[1] Pyrrolizidine alkaloids are a class of heterocyclic organic compounds synthesized by plants as a defense mechanism.[2][3]

Table 1: Chemical and Physical Data for this compound

| Property | Value | Source |

| CAS Number | 72213-98-0 | PubChem |

| Molecular Formula | C₂₂H₃₃NO₈ | PubChem |

| Molecular Weight | 439.5 g/mol | PubChem |

Putative Biological Activities and Mechanisms of Action

Current research suggests that this compound exhibits biological activity primarily through two mechanisms: acetylcholinesterase inhibition and antimicrobial effects.

Acetylcholinesterase Inhibition

Several pyrrolizidine alkaloids have been identified as inhibitors of acetylcholinesterase (AChE).[4] This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.[5][6] By inhibiting AChE, this compound may increase the concentration and duration of action of acetylcholine, a key neurotransmitter involved in various cognitive and physiological processes.[7][8][9]

The cholinergic signaling pathway is crucial for neurotransmission. Acetylcholine released from the presynaptic neuron binds to nicotinic and muscarinic receptors on the postsynaptic membrane, initiating a signal. Acetylcholinesterase, present in the synaptic cleft, terminates this signal by hydrolyzing acetylcholine. Inhibition of this enzyme leads to an accumulation of acetylcholine, thereby enhancing cholinergic neurotransmission.[1][10]

Antimicrobial Activity

Pyrrolizidine alkaloids, as a class, have demonstrated antimicrobial properties against a range of bacteria and fungi.[4][11][12] The proposed mechanisms for their antimicrobial action include the disruption of microbial cell membranes, inhibition of nucleic acid and protein synthesis, and interference with essential enzymatic activities.[12][13] The specific antimicrobial spectrum and mechanism of action for this compound require further investigation.

Synthesis and Isolation

The biosynthesis of pyrrolizidine alkaloids in plants begins with the amino acid arginine, which is converted to putrescine and spermidine. The enzyme homospermidine synthase then catalyzes a key step in forming the characteristic pyrrolizidine ring structure.[16]

Isolation of this compound from its natural source, Parsonsia alboflavescens, would typically involve extraction of the plant material with a suitable solvent, followed by chromatographic separation and purification techniques to isolate the pure compound.

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound's biological activities.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining acetylcholinesterase activity and screening for inhibitors.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

This compound (test compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of AChE, ATCI, DTNB, and this compound in phosphate buffer at appropriate concentrations.

-

In a 96-well plate, add phosphate buffer, the test compound (this compound) at various concentrations, and the AChE solution to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate, ATCI, to all wells.

-

Simultaneously, add DTNB to all wells. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

-

Measure the absorbance of the wells at a specific wavelength (typically 412 nm) at regular intervals using a microplate reader.

-

The rate of color change is proportional to the AChE activity. The percentage of inhibition by this compound can be calculated by comparing the reaction rates in the presence and absence of the inhibitor.

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

This compound (test compound)

-

Bacterial or fungal strains of interest

-

Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)

-

96-well microplate

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the this compound stock solution in the growth medium directly in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism to be tested.

-

Include positive control wells (microorganism in medium without this compound) and negative control wells (medium only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that completely inhibits visible growth of the microorganism. The MIC can also be determined by measuring the optical density at 600 nm.

Visualizations

Caption: Acetylcholinesterase Signaling Pathway Inhibition by this compound.

Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC) of this compound.

References

- 1. Acetylcholine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants [mdpi.com]

- 4. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

- 7. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 8. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. KEGG PATHWAY: map04725 [genome.jp]

- 11. mdpi.com [mdpi.com]

- 12. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

Methodological & Application

High-Yield Extraction of Parsonsine from Parsonsia alboflavescens: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract